molecular formula C18H13N3O2 B2929419 N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide CAS No. 294891-58-0

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2929419
CAS No.: 294891-58-0
M. Wt: 303.321
InChI Key: KIQKNOSKYQWLAW-UHFFFAOYSA-N
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Description

Historical Context in Heterocyclic Medicinal Chemistry

The benzimidazole nucleus has been a cornerstone of medicinal chemistry since the 1940s, with early applications in anthelmintic drugs like thiabendazole. Parallel developments in furan chemistry emerged through natural product-inspired antimicrobial agents, where the furan ring’s electron-rich nature enabled interactions with microbial enzymes. The fusion of these motifs in this compound represents a modern evolution, combining the DNA-binding capacity of benzimidazoles with the redox-active properties of furans.

Key historical milestones informing its design include:

  • 1950s : Recognition of benzimidazole’s ability to intercalate DNA through planar aromatic stacking
  • 1980s : Development of furan carboxamides as agricultural fungicides, demonstrating target selectivity
  • 2000s : Structural elucidation of PARP-1’s catalytic domain, revealing hydrophobic binding pockets amenable to benzimidazole derivatives

Position in Contemporary Drug Discovery Research

In the PARP inhibitor landscape, this compound occupies a strategic niche between first-generation inhibitors (e.g., olaparib) and newer clinical candidates. Its structural distinctiveness arises from:

Feature Olaparib Analogs This compound
Core Structure Phthalazinone Benzimidazole-furan hybrid
Hydrophobic Tail Cyclopropyl group 4-Acetylpiperazine carbonyl
PARP-1 IC~50~ 0.005-0.015 μM 0.023 μM
Selectivity Index 10-50 (BRCA1 vs WT) 43-56 (MDA-MB-436 vs MCF-7)

The furan carboxamide moiety introduces enhanced hydrogen-bonding capacity compared to traditional carboxamide linkers, potentially improving target residence time. Molecular docking studies suggest the furan oxygen forms a critical hydrogen bond with PARP-1’s Ser904, while the benzimidazole nitrogen interacts with Gly863.

Significance in Target-Based Drug Design

Rational design strategies for this compound address three key PARP-1 binding domains:

  • Catalytic Domain Engagement

    • Benzimidazole nitrogen coordinates with NAD+ binding site residues
    • Furan carboxamide carbonyl oxygen hydrogen-bonds with catalytic triad residues
  • Hydrophobic Pocket Optimization

    • 4-Substituted phenyl group occupies the adenosine-binding subpocket
    • Acetylpiperazine side chain enhances solubility without steric clashes
  • Selectivity Engineering

    • Differential π-stacking interactions in BRCA-deficient vs wild-type cells
    • Reduced off-target kinase inhibition compared to pan-PARP inhibitors

Structure-activity relationship (SAR) studies reveal that halogen substitution at the furan 5-position (e.g., bromine) increases PARP-1 affinity by 3-5 fold compared to unsubstituted analogs. This aligns with crystallographic data showing halogen bonding potential with Tyr907.

Research Status and Preclinical Development Progress

Current preclinical data position this compound as a candidate for combination therapies with DNA-damaging agents:

In Vitro Profiling Data

Assay Type Result Source
PARP-1 Inhibition IC~50~ = 23 nM
MDA-MB-436 Cytotoxicity IC~50~ = 43.56 ± 0.69 μM
MCF-7 Selectivity >100 μM (No significant activity)
Metabolic Stability t~1/2~ = 127 min (Human microsomes)

Ongoing optimization focuses on:

  • Prodrug Development : Esterification of the carboxamide to enhance oral bioavailability
  • Combination Screenings : Synergy studies with temozolomide and platinum analogs
  • Polypharmacology Exploration : Dual PARP-1/HDAC inhibition through structural hybridization

The compound’s benzofuran isomer (N-[4-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide) has shown comparable PARP-1 affinity (IC~50~ = 28 nM) but reduced cellular permeability, underscoring the critical role of furan ring size in membrane transit.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKNOSKYQWLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes involved in microbial metabolism, leading to the inhibition of microbial growth. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₈H₁₄N₃O₂.
  • Biological Activity : Demonstrated potent anthelmintic activity against Eisenia fetida (adult earthworms) in vitro, comparable to the standard drug albendazole .
  • Structural Features : The benzimidazole moiety contributes to hydrogen bonding and π-π stacking interactions, while the furan carboxamide enhances solubility and target specificity.

Structural Analogs with Substituted Furan Rings

N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
  • Molecular Formula : C₁₈H₁₂N₃O₂Br.
  • Modification : Bromine substitution at the 5-position of the furan ring.
N-(p-Tolyl)furan-2-carboxamide (3p)
  • Structure : Lacks the benzimidazole core but retains the furan carboxamide group.
  • Synthesis : Prepared via reductive transamidation, confirmed by NMR .
  • Activity: Not explicitly reported, but simpler analogs like this are often screened for antimicrobial or anti-inflammatory properties.

Benzimidazole Derivatives with Varied Pharmacophores

B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline)
  • Activity : PPARγ agonist with analgesic effects in morphine-induced hyperalgesia models .
  • Comparison : Replaces the furan carboxamide with a 4-methoxyaniline group, shifting activity toward neuropathic pain modulation rather than antiparasitic effects.
Compound 18 (N-(3/4-(1H-Benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide)
  • Activity : Exhibited superior antifungal activity against Candida albicans compared to the target compound .
  • Structural Advantage : Dual benzimidazole rings may enhance membrane permeability and target binding in fungal cells.

Hybrid Benzimidazole-Furan Derivatives

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide
  • Molecular Weight : 331.4 g/mol.
  • Modification : Chiral center introduced via a phenylethyl side chain.
  • Impact : Increased stereochemical complexity may improve selectivity for enzymatic targets, though activity data are unavailable .
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
  • Structure : Replaces furan carboxamide with a diphenylpropanamide group.

Future Studies :

  • Structure-Activity Relationships (SAR) : Systematic exploration of substituents (e.g., halogens, alkyl groups) on the furan ring.
  • Pharmacokinetics : Assess bioavailability and metabolic stability of brominated or chiral analogs.

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant case studies and research findings.

Synthesis and Structure

The compound can be synthesized through various methods involving the coupling of benzimidazole derivatives with furan-2-carboxamide. The structural formula can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

This structure features a benzimidazole moiety, which is known for its pharmacological properties, combined with a furan ring that enhances its biological activity.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer effects. A study reported its efficacy as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in the treatment of cancers with BRCA mutations. The compound demonstrated an IC50 value comparable to Olaparib, a well-known PARP inhibitor, indicating its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity Comparison

CompoundIC50 (μM)Target Cancer Cell Line
This compound0.023BRCA-deficient (MDA-MB-436)
Olaparib0.025BRCA-deficient (MDA-MB-436)
Control (DMSO)--

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Results

PathogenZone of Inhibition (mm)Concentration Tested (μg/ml)
E. coli15100
Staphylococcus aureus12100
Gentamycin (Control)20100

The biological activity of this compound can be attributed to its ability to interfere with cellular pathways involved in cancer cell proliferation and survival. As a PARP inhibitor, it disrupts DNA repair mechanisms in cancer cells, leading to apoptosis. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Cancer Cell Viability Study : A recent study evaluated the effects of this compound on various breast cancer cell lines, including MDA-MB-231 and MDA-MB-468. The results indicated that the compound significantly reduced cell viability in BRCA-deficient cells while showing minimal effects on normal cells .
  • Antibacterial Screening : Another study focused on the antibacterial efficacy of benzimidazole derivatives, including this compound. The findings revealed that the compound exhibited comparable activity to standard antibiotics against E. coli and Pseudomonas aeruginosa at varying concentrations .

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